Dimethyl Yellow

描述

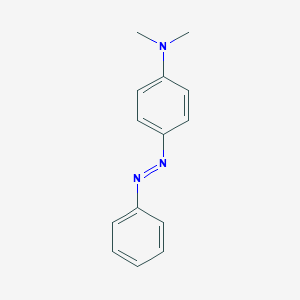

4-(Dimethylamino)azobenzene is an organic compound with the molecular formula C14H15N3. It is a yellow crystalline solid that has been widely used as a dye and a pH indicator. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it a valuable tool in various scientific applications .

准备方法

The synthesis of 4-(Dimethylamino)azobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. One common method is the reaction between 4-nitroso-N,N-dimethylaniline and aniline under acidic conditions. Another method involves the Mills reaction, which uses aromatic nitroso derivatives and anilines . Industrial production often employs catalytic processes using supported gold nanoparticles to achieve high yields and environmentally friendly conditions .

化学反应分析

4-(Dimethylamino)azobenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azoxy compounds.

Reduction: Reduction typically yields hydrazo compounds.

Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitutions to the ortho and para positions. Common reagents include strong acids, oxidizing agents, and reducing agents.

科学研究应用

Applications Overview

- Acid-Base Indicator

- Colorimetric Sensors

- Food Safety Testing

- Industrial Uses

Case Study 1: Detection of Chromium Ions

A study focused on creating test papers incorporating this compound for the detection of Cr³⁺ ions showed that these papers could change color dramatically from light yellow to magenta upon exposure to chromium ions. The binding constant was determined to be approximately , indicating strong interaction with Cr³⁺ ions .

Case Study 2: Food Safety Analysis

In a study analyzing food products for the presence of this compound, researchers developed an LC-MS/MS method that successfully identified and quantified the dye in various samples. The method's sensitivity and specificity were validated, highlighting its effectiveness for regulatory compliance .

Data Tables

| Application | Description |

|---|---|

| Acid-Base Indicator | Used for titrations and determining pH levels |

| Colorimetric Sensors | Detects metal ions like Cr³⁺ via color change |

| Food Safety Testing | LC-MS/MS methods for detecting synthetic dyes |

| Industrial Colorant | Used in textiles, cosmetics, and plastics |

作用机制

The mechanism of action of 4-(Dimethylamino)azobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization is triggered by light, causing a change in the molecular structure that can affect its interaction with other molecules. The compound’s effects are mediated through its interaction with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways .

相似化合物的比较

4-(Dimethylamino)azobenzene is unique due to its dimethylamino group, which enhances its electron-donating properties and affects its reactivity. Similar compounds include:

Azobenzene: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.

4-Aminoazobenzene: Contains an amino group instead of a dimethylamino group, altering its chemical properties and applications.

4-(Dimethylamino)azobenzene-4’-sulfonyl chloride: Used as a chromophoric labeling reagent in high-performance liquid chromatography.

生物活性

Dimethyl Yellow, chemically known as N,N-dimethyl-4-aminoazobenzene, is an azo dye that has garnered attention due to its biological activity and potential health risks. This compound is primarily used as a coloring agent in various industrial applications, including food products, although its use in food has raised significant health concerns. This article explores the biological activity of this compound, including its carcinogenic properties, detection methods, and biodegradation potential.

This compound is classified under the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans. The chemical formula of this compound is C₁₄H₁₅N₃, and it has a molecular weight of 225.29 g/mol. Its structure features an azo group (-N=N-) that links two aromatic rings, which is characteristic of many synthetic dyes.

Carcinogenicity

This compound has been implicated in various studies concerning its carcinogenic potential. The dye's ability to form reactive metabolites can lead to DNA damage, which is a precursor to cancer development. In animal studies, exposure to this compound has shown to induce tumors in the liver and bladder, reinforcing its classification as a potential carcinogen .

Toxicological Profile

The toxicological effects of this compound include:

- Acute Toxicity : It is classified as toxic if swallowed and can cause serious eye irritation. The LD50 (lethal dose for 50% of the population) for rats is reported to be between 135-163 mg/kg .

- Chronic Effects : Long-term exposure may lead to skin irritation and other health issues related to carcinogenicity .

Detection Methods

The detection of this compound in food products has been a focus of research due to its unauthorized use as a coloring agent. Several analytical techniques have been employed:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for rapid detection and quantification of this compound in food products such as curry and dried beancurd. A study reported a detection limit of 0.5 mg/kg in food samples .

- Spectrophotometry : Various studies have utilized spectrophotometric methods for analyzing synthetic colors in food products .

Biodegradation Studies

Recent research has focused on the biodegradation of this compound using fungal species. A study isolated a fungus capable of utilizing this compound as a sole carbon source while effectively decolorizing it. The optimal conditions for decolorization were found to be pH 6 and temperature at 30°C, achieving over 90% decolorization within 72 hours .

Table: Summary of Biodegradation Studies

| Fungal Species | Decolorization Rate (%) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Isolated Fungus A | 90 | 6 | 30 |

| Saccharomyces cerevisiae | 85 | 7 | 28 |

Case Study: Detection in Food Products

In April 2009, an alert was issued regarding the presence of this compound in Madras curry powder imported from India. Subsequent investigations revealed widespread contamination across various food products, prompting regulatory actions and public health advisories .

Case Study: Environmental Impact

Research conducted on the environmental impact of this compound highlighted its toxicity to aquatic life. The compound was found to be very toxic to fish and other aquatic organisms, raising concerns about its disposal and environmental safety .

常见问题

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of Dimethyl Yellow in laboratory settings?

- Methodological Answer : this compound (C₁₄H₁₅N₃) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. High-performance liquid chromatography (HPLC) quantifies impurities, while UV-Vis spectroscopy validates its absorbance profile (λmax ~ 420 nm in ethanol). For reproducibility, ensure calibration against certified reference standards and document solvent selection (e.g., ethanol vs. hexane) to avoid spectral interference .

Q. What safety protocols are critical when handling this compound due to its toxicity and carcinogenic potential?

- Methodological Answer : Follow OSHA and GHS guidelines:

- Use fume hoods to minimize inhalation of aerosols.

- Wear nitrile gloves and lab coats to prevent dermal exposure.

- Store in airtight containers away from light and oxidizing agents.

- Dispose of waste via certified hazardous waste services. Document all safety measures in the experimental section of publications to ensure replicability .

Q. How can researchers validate the pH-dependent solvatochromic behavior of this compound for use as an acid-base indicator?

- Methodological Answer : Prepare solutions in buffered media across a pH range (e.g., 1–12). Measure absorbance spectra at each pH using a double-beam spectrophotometer. Plot λmax against pH to generate a titration curve. Validate results against published data (e.g., pKa ≈ 3.3 in aqueous ethanol) and account for solvent polarity effects using Kamlet-Taft parameters .

Advanced Research Questions

Q. What experimental design considerations are essential when synthesizing this compound via diazo coupling to minimize byproducts?

- Methodological Answer : Optimize reaction conditions through factorial design:

- Control temperature (0–5°C) during diazotization to prevent premature decomposition.

- Use stoichiometric excess of N,N-dimethylaniline (1.2:1 molar ratio) to drive coupling efficiency.

- Monitor reaction progress via TLC (Rf ≈ 0.6 in hexane:ethyl acetate 7:3).

- Purity via recrystallization in ethanol; report yield and purity metrics (e.g., ≥95% by HPLC) .

Q. How can contradictions in experimental data on this compound’s photostability be resolved?

- Methodological Answer :

- Replicate experiments under controlled light exposure (e.g., UV vs. visible light) and quantify degradation via HPLC.

- Control variables : Document light intensity (in lux), wavelength, and solvent matrix.

- Statistical analysis : Apply ANOVA to compare degradation rates across conditions. Address outliers using Grubbs’ test. Publish raw data in supplementary materials to enable meta-analyses .

Q. What strategies improve the reproducibility of this compound’s use in thin-layer chromatography (TLC) for lipid detection?

- Methodological Answer :

- Standardize TLC plate activation (e.g., 110°C for 30 min).

- Prepare a 0.1% w/v this compound solution in hexane; apply uniform spotting.

- Calibrate Rf values using control lipids (e.g., cholesterol).

- Validate inter-laboratory reproducibility via collaborative studies and report humidity/temperature conditions .

Q. Data Management & Reporting

Q. How should researchers address discrepancies between theoretical and observed λmax values in UV-Vis spectra of this compound?

- Methodological Answer :

- Check solvent effects : Compare experimental λmax with literature values for the same solvent (e.g., λmax = 420 nm in ethanol vs. 410 nm in acetone).

- Re-evaluate instrument calibration : Use holmium oxide filters to validate spectrophotometer accuracy.

- Theoretical validation : Perform computational chemistry (e.g., TD-DFT) to predict λmax and compare with empirical data .

Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound studies?

- Methodological Answer :

- Deposit raw spectral data (NMR, HPLC) in repositories like Zenodo or ChemSpider with persistent DOIs.

- Annotate metadata using standardized formats (e.g., JCAMP-DX for spectra).

- Disclose synthesis protocols in supplementary materials, including failure cases to aid troubleshooting .

Q. Ethical & Reporting Standards

Q. How to ethically report this compound’s carcinogenicity risks without compromising research transparency?

- Methodological Answer :

- Disclose hazard classifications (e.g., H351: Suspected of causing cancer) in the "Safety" section.

- Justify usage : Explain why this compound is indispensable for the study (e.g., unique solvatochromic properties).

- Alternatives : Discuss less toxic azo dyes (e.g., Methyl Red) if applicable .

Q. What peer-review criteria are critical for evaluating this compound-related manuscripts?

属性

IUPAC Name |

N,N-dimethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYPECIVGRXBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3, Array | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020491 | |

| Record name | C.I. Solvent Yellow 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-dimethylaminoazobenzene appears as yellow crystalline leaflets or an orange powder. (NTP, 1992), Yellow, leaf-shaped crystals; [NIOSH], YELLOW CRYSTALS., Yellow, leaf-shaped crystals. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS., VERY SOL IN PYRIDINE., Water solubility of 13.6 ppm., Solubility in water: none, 0.001% | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.78 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.78 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3e-07 mmHg (est.) (NIOSH, 2023), 0.0000003 [mmHg], 0.0000003 mmHg (est.) | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

4-Dimethylaminoazobenzene (or butter yellow) has been used as a laboratory hepatocarcinogen to study the mode of action of this class of compounds, including structure activity relationships. Because of its characteristic color change as a function of pH, it was the first carcinogen that demonstrated binding to cellular macromolecules. Because of the flavin-dependent azo dye reductase, it was also one of the first carcinogens with a clear-cut nutritional modulation of its activity. Substitution with polar groups such as sulfonic acid in simple azo dyes usually abolishes carcinogenicity and mutagenicity. Thus, molecules such as FD and C Red No. 2 (amaranth) are not mutagenic or carcinogenic. On the other hand, tetra-azo dyes such as direct black 38 or direct blue 6, which are not mutagenic and are quite polar, can release the mutagenic carcinogenic benzidine upon reduction of the azo link by bacteria. Such dyes are highly carcinogenic. | |

| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALLINE LEAFLETS, Yellow, leaf-shaped crystals. | |

CAS No. |

60-11-7 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Solvent Yellow 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIMETHYLAMINOAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49L8E13FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aniline, N,N-dimethyl-p-phenylazo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BX7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

232 °F (decomposes) (NTP, 1992), 114-117 °C, 114-117 °C, 232 °F, 237 °F | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-DIMETHYLAMINOAZOBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/436 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Dimethylaminoazobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。